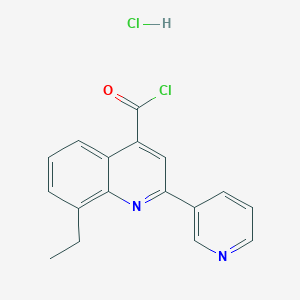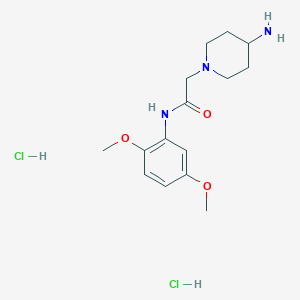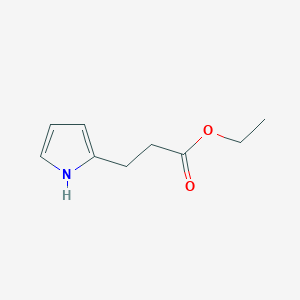
丙酸乙酯-3-(1H-吡咯-2-基)
描述
Ethyl 3-(1H-pyrrol-2-yl)propanoate, also known as 1H-Pyrrole-2-propanoic acid, ethyl ester, is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(1H-pyrrol-2-yl)propanoate consists of a pyrrole ring attached to a propanoate ester group . The exact structural details or the 3D conformation were not found in the retrieved sources.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(1H-pyrrol-2-yl)propanoate, such as its density, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources .
科学研究应用
光谱和衍射研究
丙酸乙酯-3-(1H-吡咯-2-基) 已使用光谱和衍射技术对其多晶型进行了研究。这些研究对于了解化合物的物理和化学性质至关重要,特别是在制药行业,其中多晶型会影响药物的功效和稳定性。Vogt 等人(2013 年)进行的研究展示了使用毛细管粉末 X 射线衍射和固态核磁共振等各种技术来区分多晶型中的细微结构差异 (Vogt 等人,2013 年).
合成和化学反应性
该化合物还在合成化学中被探索用于生产各种衍生物。例如,Khajuria 等人(2013 年)描述了丙酸乙酯-3,5-二芳基-1H-吡咯-2-羧酸盐的无溶剂合成,突出了其在有机合成和新化学实体开发中的潜力 (Khajuria 等人,2013 年).
在药物化学中的应用
在药物化学中,丙酸乙酯-3-(1H-吡咯-2-基) 衍生物已被合成并评估其潜在治疗应用。刘等人(2019 年)合成了一种源自该分子的杂环化合物,并评估了其对胃癌细胞系的抗癌活性 (刘等人,2019 年).
化学动力学研究
该化合物也一直是化学动力学研究的主题。Farooq 等人(2014 年)对甲基丙酸乙酯和乙基丙酸乙酯的动力学进行了比较研究,这提供了对这些化合物在各种条件(例如高温)下的行为的见解 (Farooq 等人,2014 年).
酶催化合成
丙酸乙酯-3-(1H-吡咯-2-基) 衍生物的酶催化合成是另一个感兴趣的领域。Brem 等人(2010 年)探索了一种多酶程序,用于从外消旋底物合成对映体富集的 3-杂芳基-3-羟基丙酸 (Brem 等人,2010 年).
安全和危害
作用机制
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and as such, its specific targets and their roles are still under investigation.
Mode of Action
It’s worth noting that pyrrole derivatives have been found to exhibit various biological activities, including anti-inflammatory and antiviral effects . More research is needed to elucidate the specific interactions of Ethyl 3-(1H-pyrrol-2-yl)propanoate with its targets.
Biochemical Pathways
Pyrrole derivatives have been associated with various biochemical pathways, but the specific pathways influenced by this compound remain to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Ethyl 3-(1H-pyrrol-2-yl)propanoate . .
生化分析
Biochemical Properties
Ethyl 3-(1H-pyrrol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.
Cellular Effects
Ethyl 3-(1H-pyrrol-2-yl)propanoate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)propanoate involves its binding interactions with biomolecules. It can bind to enzymes, altering their activity by either inhibiting or activating them . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, Ethyl 3-(1H-pyrrol-2-yl)propanoate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(1H-pyrrol-2-yl)propanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 3-(1H-pyrrol-2-yl)propanoate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of Ethyl 3-(1H-pyrrol-2-yl)propanoate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
Ethyl 3-(1H-pyrrol-2-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrrole derivatives . These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, Ethyl 3-(1H-pyrrol-2-yl)propanoate may be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate metabolites that participate in further biochemical reactions.
Transport and Distribution
Within cells and tissues, Ethyl 3-(1H-pyrrol-2-yl)propanoate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of Ethyl 3-(1H-pyrrol-2-yl)propanoate can influence its biological activity, as its concentration in different cellular compartments determines its interaction with biomolecules.
Subcellular Localization
Ethyl 3-(1H-pyrrol-2-yl)propanoate exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Ethyl 3-(1H-pyrrol-2-yl)propanoate is crucial for understanding its precise mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
ethyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVOOMQVSCOCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1396741.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)
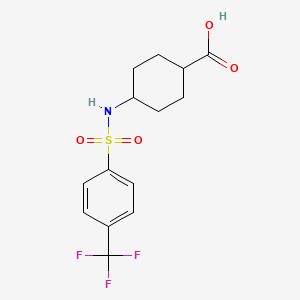

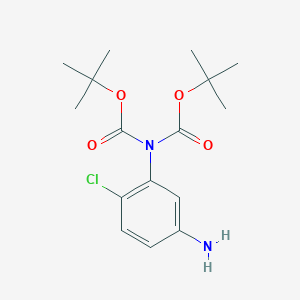

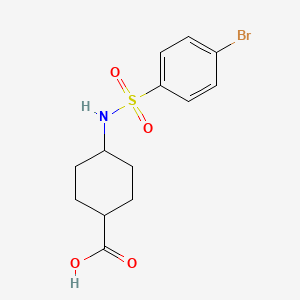
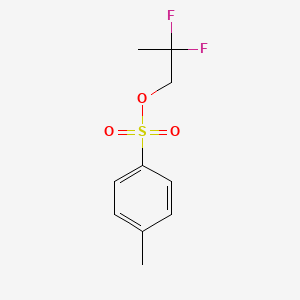
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
